

A Comparative Guide to the In Vivo Stability of ADC Linker Chemistries

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Compound of Interest

Compound Name: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP

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The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both its efficacy and toxicity.[1][2][3] An ideal linker must be sufficiently stable in systemic circulation to prevent the premature release of its cytotoxic payload, which can cause off-target toxicity, yet allow for efficient cleavage and drug release within the target tumor cell.[2][4] This guide provides an objective comparison of the in vivo stability of different ADC linker chemistries, supported by experimental data, to aid researchers in the rational design and selection of next-generation ADCs.

Classification of ADC Linkers: A Tale of Two Strategies

The in vivo stability of an ADC is primarily governed by the chemical nature of its linker.[1] Linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable.[2][5][6]

- Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1]
 [2] This targeted release can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[2] Common cleavage mechanisms include:
 - Enzyme-sensitive: Utilizes proteases like cathepsins that are upregulated in the lysosomes of tumor cells (e.g., valine-citrulline linkers).[1][7]

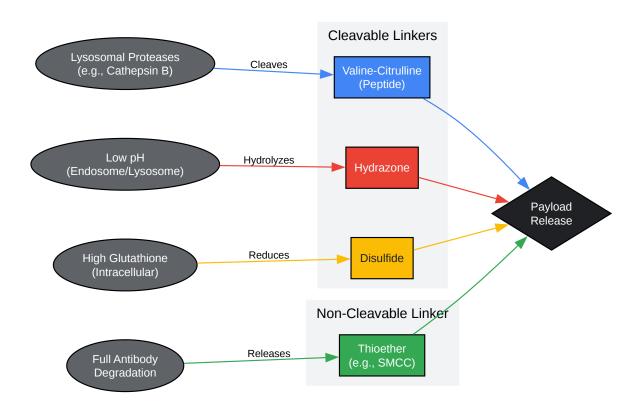




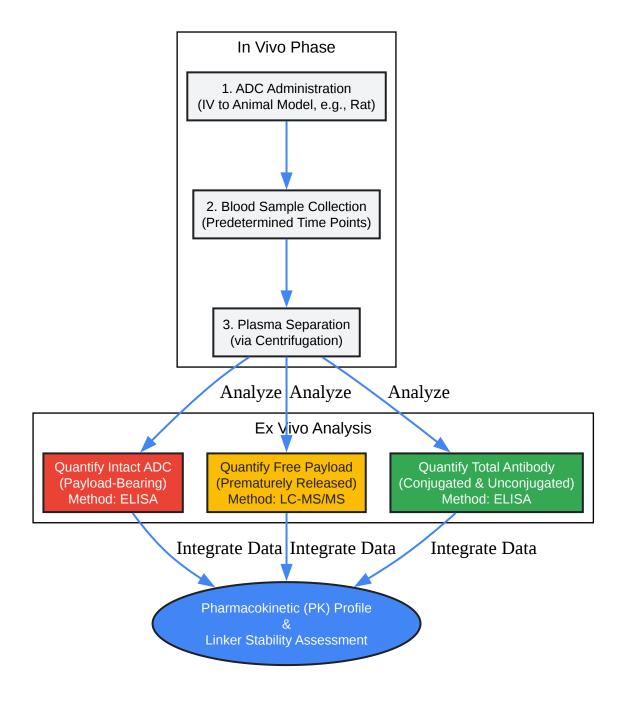


- pH-sensitive: Exploits the lower pH of endosomes and lysosomes to trigger hydrolysis (e.g., hydrazone linkers).[1]
- Redox-sensitive: Responds to higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).[1]
- Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex.[1][6][8] This mechanism generally leads to higher stability in circulation and a potentially wider therapeutic window but is dependent on ADC internalization and lysosomal processing.[6][7][9]









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